

Felbamate-d4 CAS number and molecular formula

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Compound of Interest

Compound Name: Felbamate-d4

Cat. No.: B023860

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In-Depth Technical Guide: Felbamate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Felbamate-d4**, a deuterated isotopologue of the anti-epileptic drug Felbamate. This document details its chemical properties, synthesis, analytical quantification, and relevant pharmacological data, tailored for a scientific audience.

Core Chemical Data

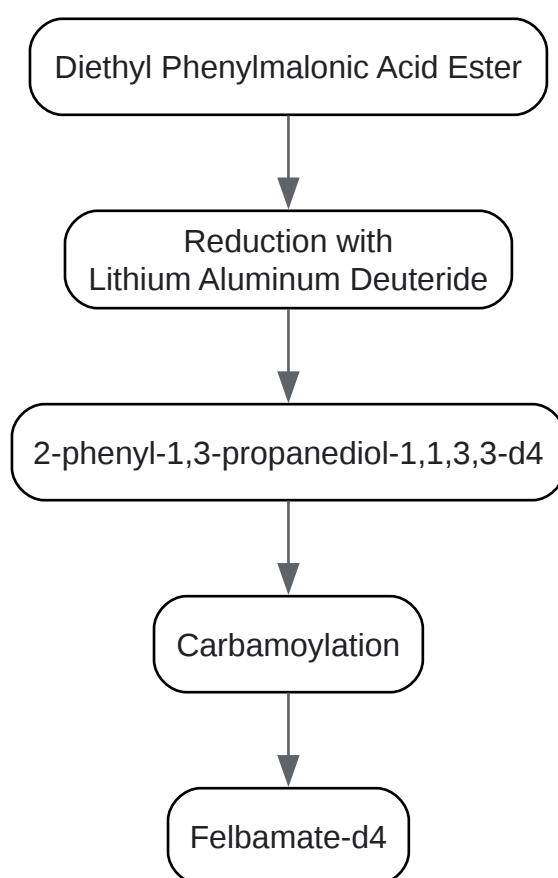
Felbamate-d4, with the CAS number 106817-52-1, is a stable, isotopically labeled form of Felbamate used primarily as an internal standard in quantitative bioanalytical assays.^[1]

Property	Value	Reference
CAS Number	106817-52-1	^[1] ^[2]
Molecular Formula	C ₁₁ H ₁₀ D ₄ N ₂ O ₄	^[1] ^[2]
Molecular Weight	242.26 g/mol	^[1]
Formal Name	2-phenyl-1,3-propane-1,1,3,3-d ₄ -diol dicarbamate	^[2]
Isotopic Purity	≥99% deuterated forms (d ₁ -d ₄)	^[2]

Synthesis of Felbamate-d4

A documented method for the synthesis of **Felbamate-d4** involves a three-step process commencing with diethyl phenylmalonic acid ester.[3] The key deuteration step is achieved using lithium aluminum deuteride to introduce deuterium atoms at the 1 and 3 positions of the propanediol backbone.[3] This intermediate, 2-phenyl-1,3-propanediol-1,1,3,3-d4, subsequently undergoes carbamoylation to yield the final product.[3] The overall reported yield for this synthesis is 44%, with an isotopic purity of 99.2%.[3]

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **Felbamate-d4**.

Analytical Quantification

Felbamate-d4 is instrumental as an internal standard for the accurate quantification of Felbamate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Felbamate in Human Plasma by LC-MS/MS

This protocol is based on established methods for the analysis of Felbamate.[\[4\]](#)[\[5\]](#)

1. Sample Preparation:

- To 100 μ L of human plasma, add a known concentration of **Felbamate-d4** as the internal standard.
- Perform protein precipitation by adding 300 μ L of acetonitrile.
- Vortex the mixture for 10 minutes, followed by centrifugation at 21,000 x g for 10 minutes.
- Collect the supernatant for LC-MS/MS analysis.[\[5\]](#)

2. Liquid Chromatography:

- Column: XBridge Phenyl, 2.5 μ m, 4.6 mm \times 50 mm.[\[4\]](#)
- Mobile Phase A: 10 mM ammonium acetate in water.[\[5\]](#)
- Mobile Phase B: Acetonitrile.[\[5\]](#)
- Gradient: A linear gradient from 10% to 85% B over 1.5 minutes.[\[5\]](#)
- Flow Rate: 1 mL/min.[\[5\]](#)
- Injection Volume: 20 μ L.[\[5\]](#)

3. Mass Spectrometry (Triple Quadrupole):

- Ionization Mode: Electrospray Ionization (ESI), positive.

- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Felbamate: m/z 239 \rightarrow 117.[4]
 - **Felbamate-d4** can be monitored by a corresponding shift in its precursor and/or product ion m/z .

LC-MS/MS Experimental Workflow



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Caption: Workflow for Felbamate quantification.

Pharmacological Data

While **Felbamate-d4** is primarily used as an analytical standard, the pharmacological data of its non-deuterated counterpart, Felbamate, is crucial for understanding its clinical context.

Pharmacokinetic Parameters of Felbamate in Humans

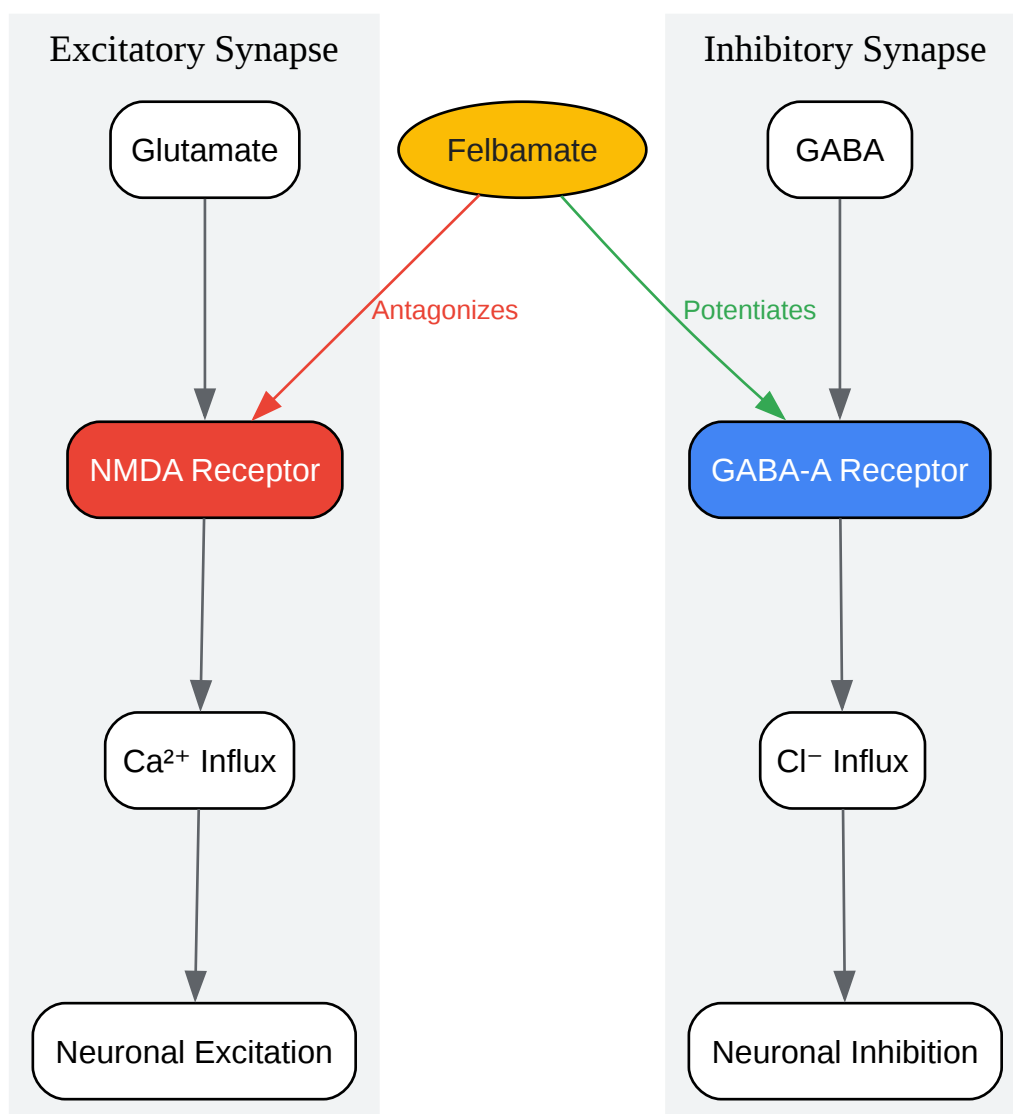
The following table summarizes key pharmacokinetic parameters of Felbamate observed in clinical studies.

Parameter	Value	Population	Reference
Bioavailability	>90%	Adults	[6]
Time to Peak Plasma Concentration (Tmax)	3 to 5 hours	Adults	[6]
Protein Binding	22% - 25%	Adults	[6]
Volume of Distribution (Vd)	51 L	Adults	[7]
Clearance (Cl)	2.43 + 0.429*CDCR/240 L/hr	Adults	[7]
Elimination Half-Life	21.0 hours	Elderly	[8]

*CDCR: Carbamazepine dose:concentration ratio

Mechanism of Action: Signaling Pathway

Felbamate exerts its anticonvulsant effects through a dual mechanism of action, modulating both excitatory and inhibitory neurotransmission. It acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor and potentiates the effects of γ-aminobutyric acid (GABA) at the GABA-A receptor.



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Caption: Felbamate's dual mechanism of action.

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